N2-METHYL-2/'-DEOXYGUANOSINE
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Overview
Description
N2-Methyl-2’-deoxyguanosine is a methylated nucleoside base, primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose, with a methyl group attached to the N2 position of guanine .
Mechanism of Action
Target of Action
N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .
Mode of Action
The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .
Biochemical Pathways
The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Result of Action
The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .
Action Environment
The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of methylating agents such as methyl methanesulfonate or dimethylsulfate, which react with the N2 position of guanine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, involving the use of methylating agents under controlled conditions to ensure high purity and yield .
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly involving the methyl group at the N2 position.
Common Reagents and Conditions:
Methylating Agents: Methyl methanesulfonate, dimethylsulfate.
Reaction Conditions: Typically conducted under controlled temperatures and pH to ensure specificity and yield.
Major Products:
Scientific Research Applications
N2-Methyl-2’-deoxyguanosine is extensively used in scientific research, particularly in the study of DNA damage and repair mechanisms. It serves as a model compound for understanding the effects of alkylation damage on DNA and the subsequent repair processes . Its applications span across:
Chemistry: Used in structural studies of nucleosides and nucleotides.
Biology: Investigates DNA replication fidelity and mutagenesis.
Medicine: Explores the role of DNA damage in carcinogenesis and the development of therapeutic agents.
Industry: Utilized in the synthesis of modified oligonucleotides for research and diagnostic purposes.
Comparison with Similar Compounds
- N2-Ethyl-2’-deoxyguanosine
- N6-Methyl-2’-deoxyadenosine
- 5-Methylcytidine
- 7-Methylguanosine
Uniqueness: N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the N2 position of guanine, which significantly impacts DNA structure and function. This specificity makes it a valuable tool for studying the effects of alkylation damage and the efficiency of DNA repair mechanisms .
Properties
CAS No. |
19916-77-9 |
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Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 |
Origin of Product |
United States |
Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?
A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []
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